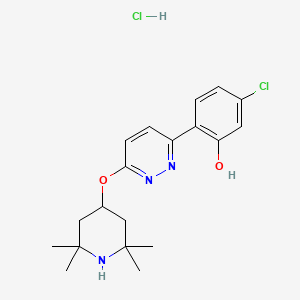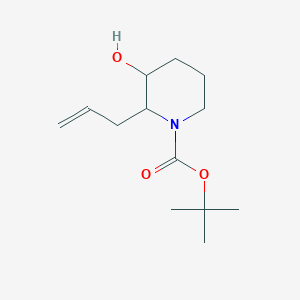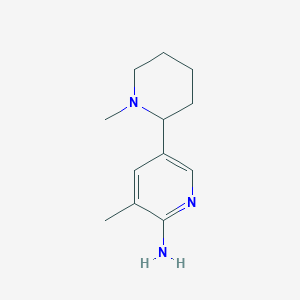
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing reaction times. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium tetrahydridoaluminate in tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium tetrahydridoaluminate in THF.
Substitution: Halogenated solvents, bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both piperidine and pyridine rings in a single molecule allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-7-10(8-14-12(9)13)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3,(H2,13,14) |
Clé InChI |
YFECOKMUPBSPOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N)C2CCCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



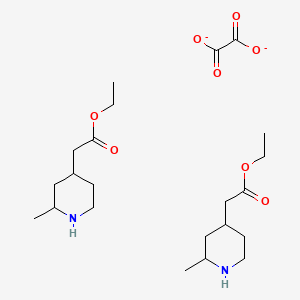
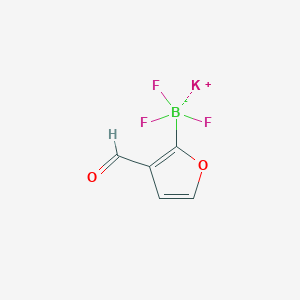
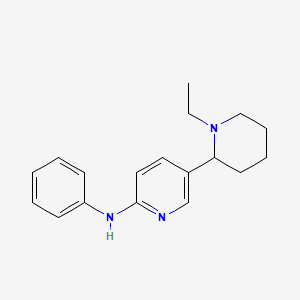
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)




![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
